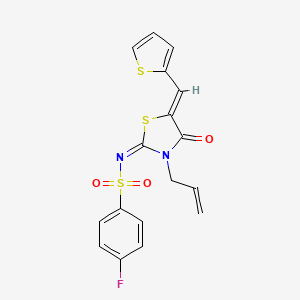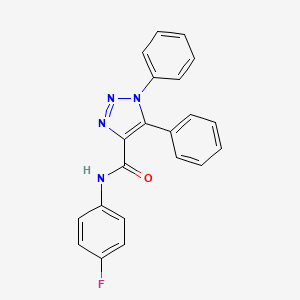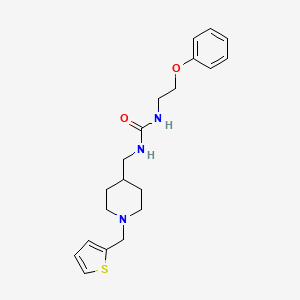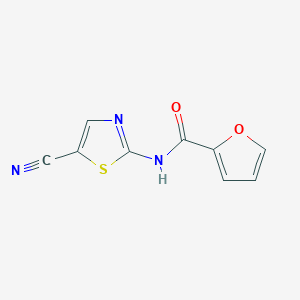![molecular formula C24H26FN3O4S B2911074 methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1115924-79-2](/img/structure/B2911074.png)
methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the specific reactions involved, which could include various types of coupling reactions, substitutions, and ring-forming reactions. For example, the Suzuki–Miyaura cross-coupling reaction might be used to form carbon-carbon bonds.Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
The compound methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide and its analogs have been synthesized and investigated for their potential antibacterial activities. These compounds are part of a broader class of chemicals that have shown promising results against various bacterial strains. For instance, Culbertson et al. (1991) synthesized similar compounds and assessed their antibacterial efficacy and the inhibition of DNA gyrase, highlighting the potential of these compounds as antibacterial agents (Culbertson, 1991). Similarly, Patel and Patel (2010) developed fluoroquinolone-based 4-thiazolidinones from a lead molecule and evaluated their antibacterial and antifungal activities, further demonstrating the utility of such compounds in combating microbial infections (Patel & Patel, 2010).
Synthesis and Structural Characterization
These compounds are also notable for their complex synthesis processes and structural characterization, which play a crucial role in understanding their functional mechanisms. Studies have focused on the synthesis of novel derivatives, exploring their chemical structures and potential interactions with biological targets. For example, Mekky and Sanad (2020) prepared and characterized novel bis(pyrazole-benzofuran) hybrids, demonstrating their potent antibacterial activities and providing insights into their structural properties (Mekky & Sanad, 2020). Cecchetti et al. (1987) synthesized pyridobenzothiazine acid derivatives and evaluated their antibacterial activity, further illustrating the significance of structural analysis in developing effective antibacterial agents (Cecchetti et al., 1987).
Potential Applications Beyond Antibacterial Activity
While the primary focus has been on the antibacterial potential of these compounds, research indicates broader applications, including their role in inhibiting bacterial biofilm formation and potential uses in treating infections resistant to conventional antibiotics. For example, the study by Mekky and Sanad (2020) not only highlighted the antibacterial efficacy of novel bis(pyrazole-benzofuran) hybrids but also their ability to inhibit bacterial biofilms, suggesting applications in preventing bacterial colonization and infection (Mekky & Sanad, 2020).
Propiedades
IUPAC Name |
methyl 4-cyclopropyl-7-fluoro-6-[4-(3-methylphenyl)piperazin-1-yl]-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4S/c1-16-4-3-5-18(12-16)26-8-10-27(11-9-26)20-14-21-22(13-19(20)25)33(30,31)23(24(29)32-2)15-28(21)17-6-7-17/h3-5,12-15,17H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLQLZUIFQHQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC4=C(C=C3F)S(=O)(=O)C(=CN4C5CC5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2910992.png)
![3-(1,3-benzodioxol-5-yl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2910994.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2910995.png)
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2910996.png)




![3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2911006.png)

![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/no-structure.png)


